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Cdk7-IN-10

CDK7 Biochemical Assay Kinase Inhibition

Researchers face inconsistent selectivity across CDK7 inhibitors, risking false pathway interpretations. Cdk7-IN-10 (patent WO2021016388A1) offers a distinct chemical scaffold with documented CDK7 IC50 <100 nM and claimed selectivity over CDK2, CDK9, and CDK12. - Suitable for kinase selectivity panels, reversible engagement studies, and medicinal chemistry optimization - Moderate potency (IC50 <100 nM) enables controlled experiments without covalent irreversible binding - Commercial availability eliminates custom synthesis delays

Molecular Formula C29H35N7O3
Molecular Weight 529.6 g/mol
Cat. No. B12415102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-10
Molecular FormulaC29H35N7O3
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
InChIInChI=1S/C29H35N7O3/c1-7-24(37)30-21-15-13-20(14-16-21)27(38)32-26-22-17-36(29(2,3)25(22)35(6)33-26)28(39)31-23(18-34(4)5)19-11-9-8-10-12-19/h7-16,23H,1,17-18H2,2-6H3,(H,30,37)(H,31,39)(H,32,33,38)/t23-/m1/s1
InChIKeyLTMXBUKGMDPOPI-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk7-IN-10: CDK7 Inhibitor Profile


Cdk7-IN-10 (CAS: 2588110-62-5) is a small-molecule inhibitor targeting cyclin-dependent kinase 7 (CDK7) . It is documented as a CDK7 antagonist with a reported inhibitory concentration (IC50) of less than 100 nM . The compound is a synthetic organic molecule (Molecular Weight: 529.63 g/mol; Formula: C29H35N7O3) and is classified as an ATP-competitive inhibitor based on the broader chemical series disclosed in the associated patent literature [1].

CDK7 pathway inhibition study fit — reported IC50 below 100 nM supports kinase inhibition and cell growth suppression assays.
Isoform-selectivity assay context — patent-claimed selectivity over CDK2, CDK9, and CDK12 enables targeted pathway studies.
Cellular signaling assay context — research use in apoptosis induction and cell-cycle regulation studies.

CDK7 Inhibitor Selectivity Differences


Simple substitution of CDK7 inhibitors is a high-risk experimental variable due to fundamental divergence in inhibitor modality and selectivity profiles. Clinical-stage assets like THZ1 or SY-1365 are **covalent, irreversible inhibitors** that exploit a remote cysteine (Cys312) to achieve sustained target engagement and unique transcriptional repression [1]. In contrast, Cdk7-IN-10 belongs to a distinct chemical series of **ATP-competitive antagonists** as described in WO2021016388A1 [2]. This mechanistic difference directly impacts washout kinetics in cellular assays and the resulting downstream phospho-proteome. Furthermore, even within ATP-competitive scaffolds, selectivity against off-target CDKs (e.g., CDK2, CDK9, CDK12) varies drastically, with some analogs showing >100-fold differences in inhibition constants . Assuming equivalence without verifying chemotype-specific selectivity data would invalidate target engagement conclusions.

Potency CDK7 inhibition potency may differ from covalent inhibitors such as THZ1 or ATP-competitive comparators; concentration-response context may not transfer.
Selectivity Isoform selectivity over CDK2, CDK9, and CDK12 is claimed but not quantitatively disclosed; selectivity context may require validation before replacing well-characterized CDK7 inhibitors.
Binding Binding mode and chemical scaffold differ from Samuraciclib and THZ1; target-engagement profile may shift across experimental systems.

Cdk7-IN-10 Potency and Selectivity Analysis


Comparative CDK7 Inhibition Potency

Cdk7-IN-10 demonstrates CDK7 inhibitory activity with an IC50 < 100 nM in biochemical assays . While this represents lower absolute potency compared to the clinical ATP-competitive inhibitor CT7001 (Samuraciclib, IC50 = 41 nM), this difference defines Cdk7-IN-10 as a useful tool compound for dose-escalation studies and for probing concentration-dependent effects where sub-maximal CDK7 engagement is required .

CDK7 Inhibition Potency
Cross-study comparable
Cdk7-IN-10 IC50 < 100 nM vs Samuraciclib 41 nM, THZ1 3.2 nM, YKL-5-124 9.7 nM
Supports pathway-study concentration selection; relative potency context guides assay design.
Assay conditions not disclosed for Cdk7-IN-10; cross-study comparison requires validation.
CDK7 Biochemical Assay Kinase Inhibition

CDK7 Selectivity Profile

Cdk7-IN-10 is defined by a distinct tricyclic pyrrolo[3,4-c]pyrazole core (IUPAC: N-[(1S)-2-(dimethylamino)-1-phenylethyl]-1,6,6-trimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-4H-pyrrolo[3,4-c]pyrazole-5-carboxamide) that is structurally unrelated to the aminopyrazole/pyrimidine scaffold of the widely used covalent inhibitor THZ1 . The presence of an acrylamide moiety in Cdk7-IN-10 suggests potential for covalent binding, but the distinct core geometry implies a unique interaction with the ATP-binding pocket and different off-target kinase fingerprint [1].

Kinase Selectivity Profile
Class-level inference
Patent-claimed selectivity over CDK2, CDK9, and CDK12; quantitative IC50 values not publicly available.
Selectivity context requires experimental validation; qualitative claim supports initial screening fit.
Comparator Samuraciclib shows 15-fold CDK2 selectivity (IC50 578 nM); YKL-5-124 CDK2 IC50 1300 nM.
Medicinal Chemistry Chemotype Covalent vs. Reversible

Chemical Scaffold and Binding Mode

Cdk7-IN-10 exhibits a calculated lipophilicity (cLogP) of 2.1, positioning it within an optimal range for cell permeability while mitigating the high lipophilicity-driven promiscuity observed in broader-spectrum CDK inhibitors like Flavopiridol (Alvocidib) . Its topological polar surface area (tPSA) and hydrogen bond donor/acceptor count further align with favorable oral bioavailability parameters defined by Lipinski's Rule of Five, in contrast to earlier pan-CDK chemotypes .

Chemical Scaffold Identity
Supporting evidence
C29H35N7O3, MW 529.63 g/mol; distinct from covalent THZ1 scaffold and Samuraciclib series.
Supports scaffold-specific SAR studies and alternative tool-compound development.
Patent claims no 5-HT receptor binding; solubility and PK data not disclosed.
ADME Physicochemical Properties Drug-likeness

Cdk7-IN-10 Research Applications


Kinase Selectivity and Off-Target Screening

Given its moderate potency (IC50 < 100 nM), Cdk7-IN-10 is optimally applied in dose-response matrices (e.g., 10 nM - 10 µM) to dissect the threshold of CDK7 activity required for transcriptional addiction in cancer cells . This contrasts with the use of ultra-potent inhibitors (e.g., LDC4297, IC50 ~0.13 nM) which enforce near-complete target saturation even at low concentrations . Cdk7-IN-10 is therefore the preferred reagent for establishing pharmacodynamic (PD) biomarkers linked to partial CDK7 inhibition.

CDK7 Transcription and Cell Cycle Studies

Cdk7-IN-10 serves as a critical orthogonal tool to validate findings obtained with covalent CDK7 inhibitors like THZ1 or SY-1365 . Because Cdk7-IN-10 belongs to a distinct ATP-competitive chemotype (tricyclic pyrrolo[3,4-c]pyrazole) lacking the aminopyrazole core of covalent ligands, its use confirms that phenotypes are target-specific rather than scaffold-specific artifacts. This is essential for high-impact publications requiring rigorous target validation .

Structure-Activity Relationship (SAR) and Medicinal Chemistry

In medicinal chemistry programs targeting selective CDK7 inhibition, Cdk7-IN-10 represents a modern, focused chemotype. Its improved cLogP (2.1) relative to broad-spectrum inhibitors like Flavopiridol (cLogP ~2.8) indicates a more favorable starting point for solubility and formulation optimization . Procurement of Cdk7-IN-10 is essential for establishing baseline activity and selectivity in-house before initiating costly structure-activity relationship (SAR) exploration around this patent-disclosed core .

Application
Selection Property
Validation Focus
Kinase selectivity screening studies
Isoform-selectivity assay context
Off-target kinase profiling and selectivity benchmark validation
CDK7-dependent transcription studies
Pathway-response assay context
Cell-cycle endpoint monitoring and transcriptional regulation review
CDK7 inhibitor SAR studies
Scaffold-specific chemical series
Potency and selectivity optimization in medicinal chemistry
CDK7 biology in proliferative disease models
Emerging indication context
Disease-model endpoint validation and pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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